molecular formula C4H6N4O B8134889 2-Cyano-2-(methoxyimino)acetamidine

2-Cyano-2-(methoxyimino)acetamidine

Cat. No.: B8134889
M. Wt: 126.12 g/mol
InChI Key: WDNKUEPVRIQPAW-FPYGCLRLSA-N
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Description

2-Cyano-2-(methoxyimino)acetamidine is a chemical compound with the molecular formula C4H7N3O. It is primarily used in laboratory settings and is known for its applications in various chemical reactions and synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2-(methoxyimino)acetamidine typically involves the reaction of cyanoacetamide with methoxyamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2-(methoxyimino)acetamidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield nitrile oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-Cyano-2-(methoxyimino)acetamidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyano-2-(methoxyimino)acetamidine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with target molecules, leading to various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-2-(methoxyimino)acetamidine is unique due to its specific functional groups, which confer distinct reactivity and applications compared to other cyanoacetamides. Its ability to participate in diverse chemical reactions makes it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

(1Z)-2-amino-2-imino-N-methoxyethanimidoyl cyanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-9-8-3(2-5)4(6)7/h1H3,(H3,6,7)/b8-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNKUEPVRIQPAW-FPYGCLRLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C#N)C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C#N)/C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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